Cas no 953215-29-7 (2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide)

2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide
- 953215-29-7
- 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide
- F5014-0152
- 2-(4-chlorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
- AKOS024489114
-
- インチ: 1S/C22H19ClN4O4/c1-29-19-8-3-14(18-12-27-20(24-18)9-10-22(26-27)30-2)11-17(19)25-21(28)13-31-16-6-4-15(23)5-7-16/h3-12H,13H2,1-2H3,(H,25,28)
- InChIKey: GHBBRBPVNZHBDG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(NC1=C(C=CC(=C1)C1=CN2C(C=CC(=N2)OC)=N1)OC)=O
計算された属性
- 精确分子量: 438.1094828g/mol
- 同位素质量: 438.1094828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 7
- 複雑さ: 592
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87Ų
- XLogP3: 3.8
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5014-0152-20μmol |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-3mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-2μmol |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-20mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-5μmol |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-1mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-15mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-4mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-10mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5014-0152-50mg |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide |
953215-29-7 | 50mg |
$160.0 | 2023-09-10 |
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamideに関する追加情報
Introduction to 2-(4-Chlorophenoxy)-N-(2-Methoxy-5-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-29-7)
2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-29-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as imidazopyridazines, which are characterized by their unique structural features and diverse biological activities. The compound's structure includes a 4-chlorophenoxy group, a methoxy-substituted phenyl ring, and an imidazopyridazine moiety, all of which contribute to its pharmacological properties.
The 4-chlorophenoxy group is a common functional group in many pharmaceuticals, often imparting lipophilicity and enhancing the compound's ability to cross biological membranes. The methoxy substituents on the phenyl ring and the imidazopyridazine moiety are crucial for modulating the compound's interactions with target proteins and receptors. These structural elements collectively enhance the compound's stability, solubility, and bioavailability, making it a promising candidate for drug development.
Recent studies have focused on the potential of 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide as an anti-inflammatory agent. In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preclinical studies in animal models have shown that the compound can reduce inflammation and tissue damage, further supporting its therapeutic potential.
Beyond its anti-inflammatory properties, 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has also been investigated for its anti-cancer activities. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings highlight the compound's potential as a novel anti-cancer agent and warrant further investigation in clinical trials.
The pharmacokinetic profile of 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been extensively studied to optimize its therapeutic use. Preclinical data suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good tissue distribution. The compound is metabolized primarily by cytochrome P450 enzymes, with major metabolites being identified and characterized. These metabolites do not appear to exhibit significant toxicity or adverse effects, further supporting the safety profile of the parent compound.
In terms of safety and toxicity, 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been evaluated in various preclinical models. Acute and chronic toxicity studies have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new drug candidate, ongoing safety assessments are necessary to ensure its long-term safety in human use.
The development of 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide as a therapeutic agent is an ongoing process that involves multidisciplinary efforts from medicinal chemists, pharmacologists, and clinicians. Current research is focused on optimizing the compound's structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are underway to develop suitable formulations for various routes of administration, including oral tablets and injectable solutions.
In conclusion, 2-(4-Chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-29-7) represents a promising candidate for the treatment of inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As more data become available from ongoing studies and clinical trials, it is anticipated that this compound will play a significant role in advancing therapeutic options for patients suffering from these conditions.
953215-29-7 (2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide) Related Products
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)




